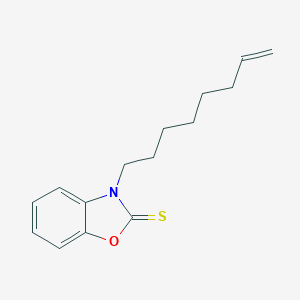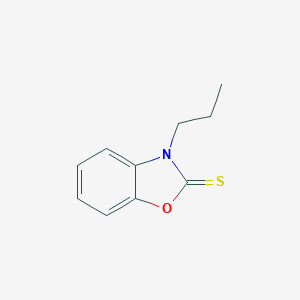![molecular formula C22H17ClO4 B293314 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293314.png)
2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, also known as Clotrimazole, is a synthetic antifungal drug that belongs to the imidazole class. It is used to treat various fungal infections such as ringworm, athlete's foot, jock itch, and yeast infections. Clotrimazole is also used to treat seborrheic dermatitis, a skin condition that causes redness, itching, and flaking of the skin.
Mécanisme D'action
2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, which ultimately results in the death of the fungal cell. 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one also has an effect on the fungal cell wall, which contributes to its antifungal activity.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed into the bloodstream and is metabolized by the liver. 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has been shown to have a half-life of approximately 2 hours in humans. It is excreted primarily in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is widely used in laboratory experiments to study the antifungal activity of various compounds. It is a well-established antifungal drug and is readily available. However, one of the limitations of 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is that it is not effective against all fungal species. In addition, it is not effective against bacterial or viral infections.
Orientations Futures
There are several areas of research that could be explored in the future with regards to 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one. One potential area of research is the development of new formulations of 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one that are more effective against resistant fungal species. Another area of research is the investigation of the antibacterial and antiviral properties of 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one and its potential use in the treatment of bacterial and viral infections. Finally, the development of new drugs that are based on the structure of 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one could be explored as a potential strategy for the treatment of fungal infections.
In conclusion, 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic antifungal drug that has been extensively studied for its antifungal activity. It works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has a low toxicity profile and is generally well-tolerated. While it has limitations in terms of its efficacy against certain fungal species, it is widely used in laboratory experiments to study the antifungal activity of various compounds. There are several areas of research that could be explored in the future with regards to 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, including the development of new formulations and the investigation of its antibacterial and antiviral properties.
Méthodes De Synthèse
The synthesis of 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves the condensation of 2-chlorobenzoylacetonitrile with 3-ethyl-5,9-dimethyl-2,4,8-trioxo-3,7-dioxa-6-aza-5λ⁶-phosphabicyclo[3.3.1]nonane to form 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one. The reaction is catalyzed by a strong base such as potassium hydroxide and is carried out in a solvent such as dimethyl sulfoxide.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal species. In addition to its antifungal activity, 2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has been shown to have antibacterial and antiviral properties. It has been studied for its potential use in the treatment of various infections caused by bacteria and viruses.
Propriétés
Formule moléculaire |
C22H17ClO4 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H17ClO4/c1-4-15-17-10-16-11(2)9-18(24)26-20(16)12(3)21(17)27-22(15)19(25)13-5-7-14(23)8-6-13/h5-10H,4H2,1-3H3 |
Clé InChI |
HYBNDUXUKUOOOR-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



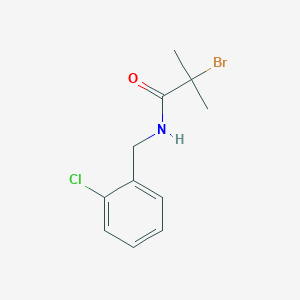
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
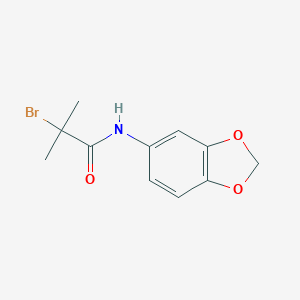
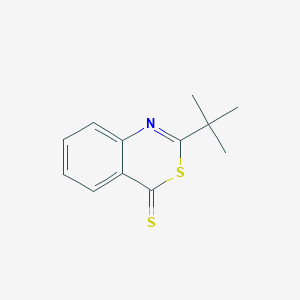
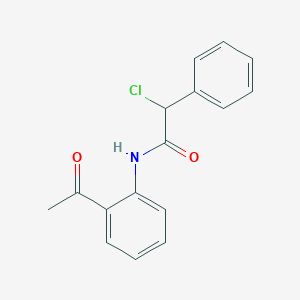
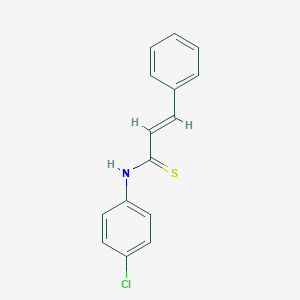

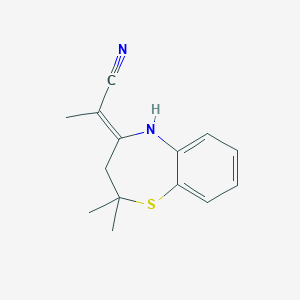
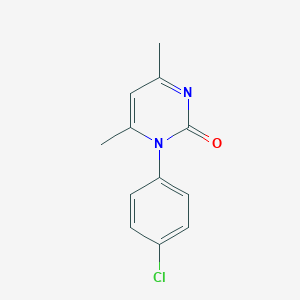
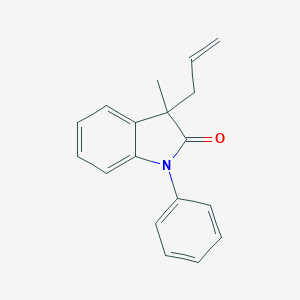
![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)
